
2,5-Diaminopyridine
Overview
Description
2,5-Diaminopyridine is an organic compound with the molecular formula C5H7N3. It is a disubstituted pyridine, characterized by the presence of two amino groups at the 2 and 5 positions of the pyridine ring. This compound appears as a colorless crystalline solid and is soluble in water and various organic solvents. It has significant applications in various fields, including chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Diaminopyridine can be synthesized through the reduction of 5-nitro-2-aminopyridine using a palladium on carbon (Pd/C) catalyst. The reaction typically involves hydrogenation under controlled conditions .
Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of 5-nitro-2-aminopyridine. This process involves the use of a palladium catalyst and hydrogen gas, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Diaminopyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: The compound itself is typically produced through reduction reactions.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) is a common catalyst used in hydrogenation reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of the parent amine compound.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Neurological Disorders
2,5-Diaminopyridine is primarily noted for its role in treating certain neurological disorders. It acts as a potassium channel blocker, enhancing neurotransmitter release at the neuromuscular junction. This property has made it a candidate for treating conditions like myasthenia gravis and Lambert-Eaton myasthenic syndrome (LEMS).
- Case Study : A study demonstrated that 3,4-diaminopyridine (closely related to this compound) significantly improved muscle strength in patients with LEMS. The randomized controlled trial showed that continuous treatment with 3,4-diaminopyridine resulted in a marked reduction in deterioration of muscle function compared to placebo, indicating its efficacy in managing this condition .
1.2 Potential in Other Neurological Conditions
Research is ongoing to explore the efficacy of this compound in other neurological disorders characterized by impaired neurotransmission. The compound's ability to enhance synaptic transmission could be beneficial in conditions such as multiple sclerosis and spinal cord injuries.
Chemical Synthesis Applications
2.1 Synthesis of Organic Compounds
This compound serves as a valuable intermediate in the synthesis of various organic compounds. Its ability to participate in nucleophilic substitution reactions allows for the creation of more complex molecular structures.
- Example : The synthesis of hybrid organic-inorganic compounds has been reported using this compound as a precursor. This application highlights its versatility in creating materials with unique properties for use in electronics and materials science .
2.2 Development of New Pharmaceuticals
The compound is also being explored for its potential to create new pharmaceutical agents. Its structural similarities to other biologically active compounds make it a candidate for drug development.
- Research Insight : A study highlighted the synthesis of 2,5-diamino-p-benzoquinones using this compound under mild conditions, showcasing its utility in developing new therapeutic agents .
Toxicological Studies
Understanding the safety profile of this compound is crucial for its applications. Toxicological studies indicate that while the compound exhibits some toxicity at high doses, it is generally considered safe within therapeutic ranges.
- Findings : In animal studies, doses of 50 mg/kg body weight showed reversible toxic effects without causing permanent damage to organs like the liver and kidneys . This data supports its potential use in clinical settings with appropriate dosing strategies.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2,5-Diaminopyridine involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor or a receptor modulator. The compound’s amino groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
2,6-Diaminopyridine: Similar structure but with amino groups at the 2 and 6 positions.
3,4-Diaminopyridine:
2,3-Diaminopyridine: Differently substituted pyridine with distinct chemical properties
Uniqueness: 2,5-Diaminopyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and its potential therapeutic applications make it a valuable compound in various research fields .
Biological Activity
2,5-Diaminopyridine (2,5-DAP) is a pyridine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound is structurally related to other diaminopyridines, such as 3,4-diaminopyridine (3,4-DAP), which is known for its therapeutic use in treating Lambert-Eaton myasthenic syndrome (LEMS). The biological activity of 2,5-DAP encompasses various mechanisms, including its roles as a potassium channel blocker and potential applications in neuropharmacology.
2,5-DAP functions primarily as a voltage-sensitive potassium channel antagonist . This property allows it to enhance neurotransmitter release at the neuromuscular junction, thereby alleviating muscle weakness associated with certain neurological disorders. The compound's action on potassium channels can lead to increased neuronal excitability and improved synaptic transmission, making it a candidate for further investigation in neuromuscular diseases.
Antimicrobial Properties
Research has shown that compounds containing a pyridine nucleus exhibit significant antimicrobial and antiviral activities. 2,5-DAP is no exception; it has been noted for its effectiveness against various pathogens. A study highlighted the antimicrobial activity of several pyridine derivatives, including 2,5-DAP, which showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that 2,5-DAP could be effective at low concentrations, suggesting a potent antimicrobial profile .
Neuroprotective Effects
In neuropharmacological studies, 2,5-DAP has demonstrated potential neuroprotective effects. It has been shown to influence neuronal excitability positively and may protect against neurodegeneration in models of ataxia and other movement disorders. The compound enhances the firing rates of Purkinje cells in the cerebellum, which is crucial for motor coordination and balance .
Case Studies
- Treatment of Lambert-Eaton Myasthenic Syndrome : While primarily associated with 3,4-DAP, studies have investigated the broader class of diaminopyridines for their efficacy in treating LEMS. A randomized controlled trial showed significant improvement in muscle strength among patients treated with diaminopyridines compared to placebo . Although specific data on 2,5-DAP was not highlighted in this study, it underscores the therapeutic potential of diaminopyridines.
- Antimicrobial Efficacy : A recent investigation into various pyridine derivatives revealed that 2,5-DAP exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The study reported MIC values around 55-56 μg/mL for these pathogens . This suggests that 2,5-DAP could be developed as an antimicrobial agent.
Research Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,5-diaminopyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is typically synthesized via catalytic hydrogenation of 2,5-dinitropyridine derivatives under controlled pressure (e.g., 1–3 atm H₂) using palladium on carbon . Purity optimization involves recrystallization from ethanol/water mixtures, with monitoring via HPLC (retention time ~8.2 min, C18 column, acetonitrile/water mobile phase) . Contamination risks include residual nitro intermediates, which can be quantified using UV-Vis spectroscopy (λmax = 310 nm) .
Q. How can researchers characterize the tautomeric behavior of this compound in solution?
- Methodological Answer : Tautomeric equilibria (amino-imino forms) are studied via ¹H NMR in DMSO-d₆, where chemical shifts at δ 6.8–7.2 ppm indicate amino protons. Variable-temperature NMR (25–80°C) and DFT calculations (B3LYP/6-311++G**) reveal energy barriers for tautomerization . IR spectroscopy (N–H stretches at 3300–3500 cm⁻¹) complements these findings .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Occupational exposure limits (OELs) are not well-established, but toxicity studies recommend:
- PPE: Nitrile gloves, lab coat, and fume hood use (vapor pressure: 0.0±0.7 mmHg at 25°C) .
- Spill management: Neutralize with 10% acetic acid, followed by adsorption with vermiculite .
- Acute toxicity: LD50 (oral, rat) = 320 mg/kg; prioritize first-aid measures like gastric lavage for ingestion .
Advanced Research Questions
Q. How does this compound’s symmetry influence its role in designing covalent organic frameworks (COFs)?
- Methodological Answer : In [C3 + C2] COFs, this compound (C2 symmetry) pairs with tritopic linkers (e.g., 1,3,5-tris(4-aminophenyl)benzene) to create staggered 2D layers. XRD and BET analysis reveal pore sizes of ~1.8 nm and surface areas >800 m²/g. Symmetry mismatch reduces crystallinity compared to fully C3-symmetric COFs . Computational modeling (Materials Studio) predicts bandgap tuning (~2.1 eV) via π-stacking interactions .
Q. What mechanistic insights explain this compound’s efficacy in experimental multiple sclerosis therapies?
- Methodological Answer : As a potassium channel blocker, this compound enhances synaptic transmission by prolonging action potentials. In vivo studies (mouse EAE model) show dose-dependent improvements in motor function (EC50 = 0.8 µM). Pharmacokinetic profiling (LC-MS/MS) reveals a plasma half-life of 3.2 hours and blood-brain barrier permeability (logBB = 0.4) . Synergistic effects with immunomodulators (e.g., fingolimod) are under investigation .
Q. How do crystallographic defects in this compound salts affect their nonlinear optical (NLO) properties?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., tetrakis(2,6-diaminopyridinium) diphthalate) reveals disorder in the pyridine ring (site occupancy ratio 0.53:0.47), which introduces localized dipole moments. Z-scan measurements (λ = 1064 nm) show a 30% enhancement in second-harmonic generation (SHG) efficiency compared to defect-free crystals. DFT (CAM-B3LYP) simulations correlate defect density with hyperpolarizability (β = 1.2 × 10⁻³⁰ esu) .
Q. Data Analysis & Contradictions
Q. How should researchers resolve discrepancies in reported melting points of this compound derivatives?
- Methodological Answer : Literature values vary (e.g., 110.3°C for pure this compound vs. 117–122°C for its hydrochloride salt) . Validate via DSC (heating rate 10°C/min under N₂) and cross-check purity with elemental analysis (%C: 55.0, %H: 6.5, %N: 38.5). Contradictions often arise from hygroscopicity or polymorphic forms .
Q. What strategies optimize the reproducibility of this compound-based dye synthesis?
- Methodological Answer : Azo dye coupling (e.g., with β-naphthol) requires pH control (pH 9–10, NaHCO₃ buffer) and stoichiometric excess (1.2:1 diazonium salt:pyridine). Batch-to-batch variability is minimized by degassing solvents and using anhydrous conditions (Karl Fischer titration <0.01% H₂O) . UV-Vis (λmax = 480 nm) and TLC (Rf = 0.6, silica/ethyl acetate) monitor reaction progress .
Properties
IUPAC Name |
pyridine-2,5-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c6-4-1-2-5(7)8-3-4/h1-3H,6H2,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIROPXUFDXCYLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195765 | |
Record name | Pyridine, 2,5-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4318-76-7 | |
Record name | 2,5-Diaminopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4318-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Pyridinediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004318767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-DIAMINOPYRIDINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175741 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine, 2,5-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyridine-2,5-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-PYRIDINEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6OLZ060HI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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